molecular formula C17H26BrNSi B114637 3-Bromo-1-(triisopropylsilyl)indole CAS No. 148249-36-9

3-Bromo-1-(triisopropylsilyl)indole

Cat. No. B114637
M. Wt: 352.4 g/mol
InChI Key: VELAHBNAGHGPNP-UHFFFAOYSA-N
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Description

3-Bromo-1-(triisopropylsilyl)indole is a chemical compound with the molecular formula C17H26BrNSi and a molecular weight of 352.39 . It is a solid at 20 degrees Celsius .


Synthesis Analysis

The synthesis of indole derivatives, including 3-Bromo-1-(triisopropylsilyl)indole, has been a focus of many researchers due to their potential as pharmaceutical compounds . A novel methodology for the synthesis of functionalised indoles based on the cross-coupling reactions of 3-bromo-2-indolyl phosphates has been described .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1-(triisopropylsilyl)indole is characterized by a benzene ring fused to a pyrrole ring, with a bromine atom and a triisopropylsilyl group attached .


Physical And Chemical Properties Analysis

3-Bromo-1-(triisopropylsilyl)indole is a solid at 20 degrees Celsius . Its molecular weight is 352.39 .

Scientific Research Applications

Direct C-3 Lithiation of 1-(Triisopropylsilyl)indole

1-(Triisopropylsilyl)indole can be directly lithiated at the 3-position, which is then reacted with various electrophiles to yield 3-substituted 1-(triisopropylsilyl)indoles (Matsuzono, Fukuda, & Iwao, 2001). This process is significant in the synthesis of various indole derivatives.

Synthesis and Alkynylation of Indoles

The compound is useful in the synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one, which is then used for direct alkynylation of indoles, thiophenes, and anilines (Brand & Waser, 2012). This demonstrates its utility in creating complex molecular structures.

Carboxylation, Ethoxycarbonylation, and Carbamoylation of Indoles

Various 1-methyl-, 1-triisopropylsilyl-, and 1-benzylindoles are carboxylated using Me2AlCl under CO2 pressure to yield indole-3-carboxylic acids (Nemoto et al., 2016). This illustrates the compound's role in modifying indole structures for potential pharmaceutical applications.

Synthesis of 3-Hydroxyl-bromo Indole Derivatives

The compound is involved in the synthesis of 3-hydroxyl-bromo indole derivatives, which have significant applications in medicine and industry (Wei, 2011). These derivatives are particularly notable for their antitumor and analgesic properties.

Bromo-Amination of Indoles

A method for bromo-amination of indoles using hypervalent iodine(III) under metal-free conditions has been developed, yielding 2-bis(sulfonyl)amino-3-bromo-indoles (Moriyama, Ishida, & Togo, 2015). This showcases the versatility of 3-Bromo-1-(triisopropylsilyl)indole in synthesizing biologically active molecules.

C2-Selective Alkynylation of Indoles

This compound is used in the C2-selective alkynylation of indoles, providing a single-step access to substituted alkynyl indoles with high C2 selectivity (Tolnai, Ganss, Brand, & Waser, 2013). This process is important for synthesizing complex organic molecules.

Safety And Hazards

The safety data sheet for 3-Bromo-1-(triisopropylsilyl)indole suggests that personal protective equipment/face protection should be worn when handling this compound. It should be kept in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(3-bromoindol-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-16(18)15-9-7-8-10-17(15)19/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELAHBNAGHGPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451073
Record name 3-Bromo-1-(triisopropylsilyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(triisopropylsilyl)indole

CAS RN

148249-36-9
Record name 3-Bromo-1-(triisopropylsilyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Choshi, S Yamada, E Sugino… - The Journal of organic …, 1995 - ACS Publications
The first total syntheses of grossularines-1 (la) and-2 (lb) have been completed. The cross-coupling reaction between ethyl 3-iodoindole-2-carboxylate (6) and the directed metalation-…
Number of citations: 130 pubs.acs.org
RJ Sundberg, PV Nguyen - … Chemistry: A Critical Review of the …, 2013 - books.google.com
5.2. 1 Synthesis o-Aminoketones are key intermediates in the Knorr synthesis of pyrroles and have usually been prepared by nitrosation and reduction. A series of o-aminoketones was …
Number of citations: 2 books.google.com

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